molecular formula C23H33ClN4O8 B2469043 Pomalidomide 4'-PEG4-amine CAS No. 2357105-92-9

Pomalidomide 4'-PEG4-amine

Cat. No.: B2469043
CAS No.: 2357105-92-9
M. Wt: 528.99
InChI Key: MKXCSQUCSKIOOB-UHFFFAOYSA-N
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Description

Pomalidomide - linker 8 is a compound that belongs to the class of immunomodulatory imide drugs. These drugs are known for their ability to modulate the immune system and have been used in the treatment of various cancers, including multiple myeloma. Pomalidomide is a derivative of thalidomide and lenalidomide, and it has been utilized in the development of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .

Mechanism of Action

Safety and Hazards

Pomalidomide-PEG4-C2-NH2 hydrochloride is classified as Combustible Solids . The flash point is not applicable .

Future Directions

Pomalidomide-PEG4-C2-NH2 hydrochloride is a promising compound in the field of targeted protein degradation and PROTAC technology . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

Biochemical Analysis

Biochemical Properties

Pomalidomide 4’-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a functionalized cereblon ligand, indicating that it binds to the cereblon protein . The nature of these interactions is primarily through the E3 ligase ligand incorporated in the Pomalidomide 4’-PEG4-amine structure .

Cellular Effects

The cellular effects of Pomalidomide 4’-PEG4-amine are primarily observed in its role as a cereblon ligand. It has been reported to have potent effects on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10 . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pomalidomide 4’-PEG4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a cereblon ligand, it binds to the cereblon protein, which is part of an E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent degradation of specific target proteins .

Dosage Effects in Animal Models

The effects of Pomalidomide 4’-PEG4-amine can vary with different dosages in animal models

Metabolic Pathways

Pomalidomide 4’-PEG4-amine is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pomalidomide - linker 8 undergoes various types of chemical reactions, including alkylation and acylation . These reactions are essential for attaching linker moieties to the pomalidomide molecule, enabling its use in PROTACs.

Common Reagents and Conditions: Common reagents used in the synthesis of pomalidomide - linker 8 include secondary amines, which have been found to afford greater yields than primary amines . Reaction conditions often involve the use of solvents and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions are pomalidomide derivatives, which can be further modified to create various conjugates for use in scientific research and therapeutic applications .

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXCSQUCSKIOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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